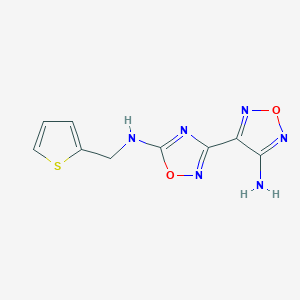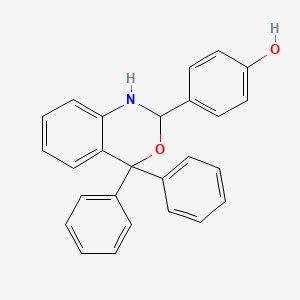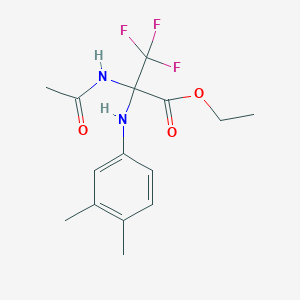![molecular formula C21H27N5O B11470444 {4-[4-(Cyclopentylamino)quinazolin-2-yl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B11470444.png)
{4-[4-(Cyclopentylamino)quinazolin-2-yl]piperazin-1-yl}(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPENTYL-2-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)QUINAZOLIN-4-AMINE is a synthetic organic compound that belongs to the quinazoline class of molecules. This compound is characterized by its unique structure, which includes a quinazoline core, a cyclopentyl group, and a cyclopropanecarbonylpiperazine moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)QUINAZOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.
Attachment of the Cyclopropanecarbonylpiperazine Moiety: This step involves the coupling of the quinazoline core with cyclopropanecarbonylpiperazine using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)QUINAZOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like ether or THF.
Substitution: Alkyl halides; typically carried out in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets. It has been shown to inhibit the activity of PAK4, a serine/threonine kinase involved in various cellular processes such as cell growth, apoptosis, and cytoskeleton regulation . By inhibiting PAK4, the compound can disrupt these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds also target PAK4 and exhibit similar anticancer properties.
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds have been studied for their potential as Werner helicase inhibitors and show promising anticancer activity.
Uniqueness
N-CYCLOPENTYL-2-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)QUINAZOLIN-4-AMINE is unique due to its specific structural features, such as the cyclopentyl and cyclopropanecarbonylpiperazine moieties, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C21H27N5O |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
[4-[4-(cyclopentylamino)quinazolin-2-yl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C21H27N5O/c27-20(15-9-10-15)25-11-13-26(14-12-25)21-23-18-8-4-3-7-17(18)19(24-21)22-16-5-1-2-6-16/h3-4,7-8,15-16H,1-2,5-6,9-14H2,(H,22,23,24) |
InChI Key |
KTYYYOGHINRVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C(=O)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11470361.png)
![Propanoic acid, 2-(benzoylamino)-2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-, ethyl ester](/img/structure/B11470362.png)
![2,2-dichloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide](/img/structure/B11470371.png)
![1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B11470383.png)
![7-(3-Hydroxy-4-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11470386.png)
![2-(3-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11470389.png)

![4-(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11470403.png)
![7-tert-butyl-4-(4-fluorophenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11470409.png)

![Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methyl-1-piperazinyl)amino]-, ethyl ester](/img/structure/B11470422.png)
![Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11470425.png)

![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11470439.png)
